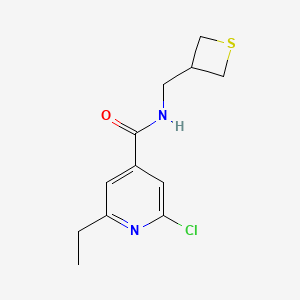
2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide, also known as CT-322, is a small molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). It is a potent anti-angiogenic agent that has shown promising results in preclinical studies as a potential cancer therapy.
Mécanisme D'action
2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide specifically targets VEGFR-2, which is a key receptor involved in the VEGF signaling pathway. By binding to VEGFR-2, 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide prevents the activation of downstream signaling pathways that promote angiogenesis and tumor growth. This leads to a reduction in the number of blood vessels supplying the tumor, ultimately resulting in tumor regression.
Biochemical and Physiological Effects:
2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide has been shown to have potent anti-angiogenic effects both in vitro and in vivo. It inhibits the proliferation and migration of endothelial cells, which are the cells that form the inner lining of blood vessels. 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide also induces apoptosis, or programmed cell death, in endothelial cells, which further contributes to its anti-angiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide is its specificity for VEGFR-2, which makes it a highly targeted anti-angiogenic agent. This specificity also reduces the potential for off-target effects, which can be a concern with other anti-angiogenic agents. However, one limitation of 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide research. One area of interest is the development of combination therapies that target multiple signaling pathways involved in tumor growth and angiogenesis. Another potential direction is the use of 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide as a diagnostic tool for imaging tumors, as it has been shown to accumulate in areas of high VEGFR-2 expression. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide in various cancer types and patient populations.
Méthodes De Synthèse
The synthesis of 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide involves several steps, including the reaction of 2-chloro-6-ethylpyridine-4-carboxylic acid with thietane-3-methanol to form the corresponding ester, which is then converted to the carboxamide using ammonia. The resulting compound is then chlorinated to yield the final product, 2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide.
Applications De Recherche Scientifique
2-Chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide has been extensively studied for its anti-tumor effects in various preclinical models, including breast cancer, lung cancer, and glioblastoma. It has been shown to inhibit tumor growth and angiogenesis by blocking the VEGF signaling pathway, which is critical for the formation of new blood vessels that supply nutrients to growing tumors.
Propriétés
IUPAC Name |
2-chloro-6-ethyl-N-(thietan-3-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-2-10-3-9(4-11(13)15-10)12(16)14-5-8-6-17-7-8/h3-4,8H,2,5-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSIEVHZGASPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)NCC2CSC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-ethyl-n-[(thietan-3-yl)methyl]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one](/img/structure/B2782710.png)
![1-[2-(3-Bromophenyl)triazol-4-yl]ethanone](/img/structure/B2782711.png)
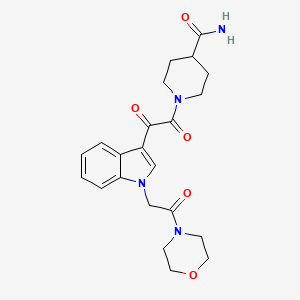
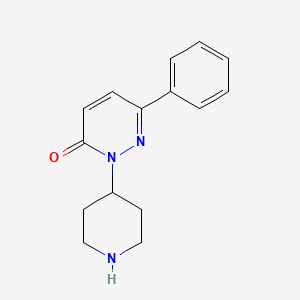
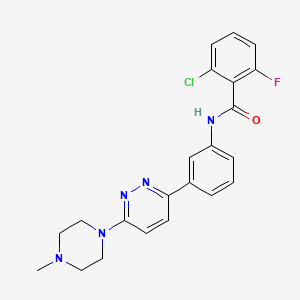
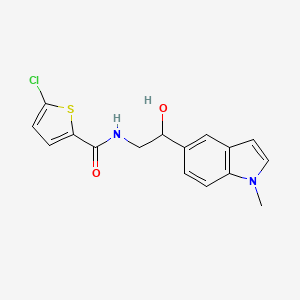

![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2782718.png)

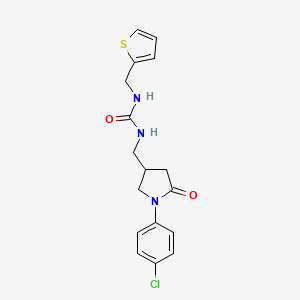
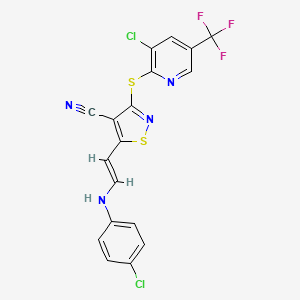
![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2782729.png)